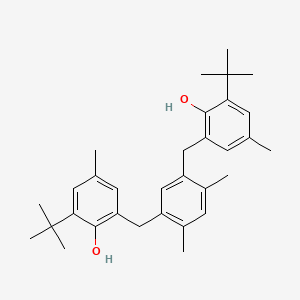![molecular formula C28H19BrN2 B14000086 2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)
2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1’-Biphenyl]-4-yl-4-(4-bromophenyl)-6-phenylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with biphenyl, bromophenyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-4-(4-bromophenyl)-6-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-bromobiphenyl: Biphenyl is reacted with liquid bromine in the presence of a catalyst and dichloroethane as a solvent. Chlorine is introduced to the mixture, and the reaction is monitored until the desired conversion rate is achieved.
Coupling Reactions: The 4-bromobiphenyl is then coupled with other aromatic compounds using palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-4-(4-bromophenyl)-6-phenylpyrimidine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The bromophenyl group allows for further functionalization through cross-coupling reactions like the Suzuki reaction.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and nickel catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while cross-coupling reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-[1,1’-Biphenyl]-4-yl-4-(4-bromophenyl)-6-phenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, including polymers and electronic components
Mécanisme D'action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-4-(4-bromophenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[1,1’-Biphenyl]-4-yl-4-(4-bromophenyl)-6-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C28H19BrN2 |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-6-phenyl-2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-17-15-23(16-18-25)27-19-26(22-9-5-2-6-10-22)30-28(31-27)24-13-11-21(12-14-24)20-7-3-1-4-8-20/h1-19H |
Clé InChI |
VCMBRZKWXOEPML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


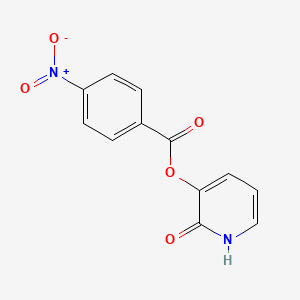

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
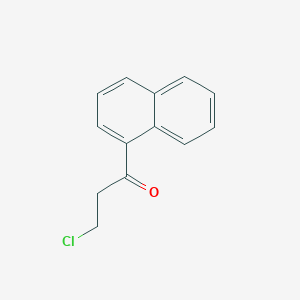
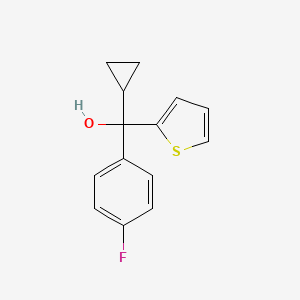
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
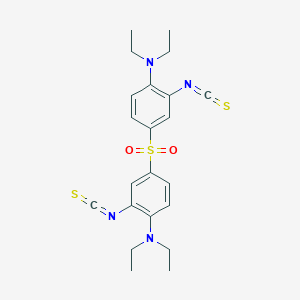
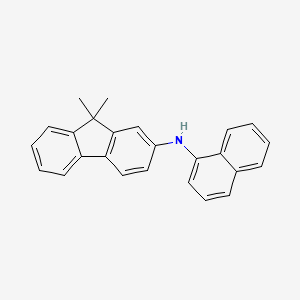

![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
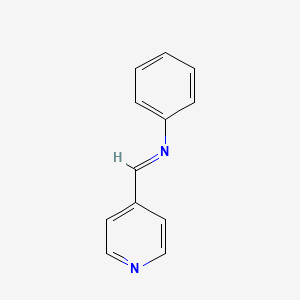
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
